molecular formula C5H5Cl2N3S B1434318 2,4-Dichloro-6-(methylthio)pyrimidin-5-amine CAS No. 1630906-59-0

2,4-Dichloro-6-(methylthio)pyrimidin-5-amine

Cat. No. B1434318
CAS RN: 1630906-59-0
M. Wt: 210.08 g/mol
InChI Key: IQRJRBSSGZKAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Dichloro-6-(methylthio)pyrimidin-5-amine” is a chemical compound with the molecular formula C5H5Cl2N3S and a molecular weight of 210.09 . It is also known as "2,4-dichloro-6-(methylsulfanyl)pyrimidin-5-amine" .


Molecular Structure Analysis

The InChI code for “2,4-Dichloro-6-(methylthio)pyrimidin-5-amine” is "1S/C5H5Cl2N3S/c1-11-4-2(8)3(6)9-5(7)10-4/h8H2,1H3" . This indicates the presence of two chlorine atoms, a sulfur atom, and an amine group in the molecule .


Chemical Reactions Analysis

“2,4-Dichloro-6-methylpyrimidine” undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It also reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .


Physical And Chemical Properties Analysis

“2,4-Dichloro-6-(methylthio)pyrimidin-5-amine” is a solid compound with a melting point of 44-47 °C and a boiling point of 219 °C .

Scientific Research Applications

Synthesis of Derivatives with Fungicidal Properties

Research has explored the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, starting from 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile. These compounds serve as precursors for preparing derivatives with fungicidal properties, highlighting a chemical pathway for developing agriculture-related chemicals (Tumkevicius, Urbonas, & Vainilavicius, 2000).

Antitumor Activity of Pyrimidine Derivatives

The compound has also been utilized in the synthesis of 5-(4-alkoxybenzyl)pyrimidines, demonstrating potential antitumor properties. This research opens avenues for developing new therapeutic agents, reflecting its importance in medical chemistry (Grigoryan, Kaldrikyan, Melik-Ogandzhanyan, & Arsenyan, 2008).

Development of Azo Compounds for Dyes

The chemical has been employed in the synthesis of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine, indicating its role in creating new dyes with potential applications in the textile industry (Nikpour, Zarinabadi, & Saberi, 2012).

Antibacterial and Antimicrobial Activities

Another study focused on the synthesis and preliminary antimicrobial activity of new pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives, showcasing the potential of such compounds in developing new antimicrobial agents. This indicates the broader impact of this chemical in pharmaceutical research aimed at combating microbial resistance (El-Gazzar, Aly, Zaki, & Hafez, 2008).

Safety and Hazards

This compound is classified as harmful if swallowed and may cause skin and eye irritation, as well as respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

2,4-dichloro-6-methylsulfanylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3S/c1-11-4-2(8)3(6)9-5(7)10-4/h8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRJRBSSGZKAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NC(=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(methylthio)pyrimidin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-(methylthio)pyrimidin-5-amine
Reactant of Route 2
2,4-Dichloro-6-(methylthio)pyrimidin-5-amine
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-6-(methylthio)pyrimidin-5-amine
Reactant of Route 4
2,4-Dichloro-6-(methylthio)pyrimidin-5-amine
Reactant of Route 5
2,4-Dichloro-6-(methylthio)pyrimidin-5-amine
Reactant of Route 6
2,4-Dichloro-6-(methylthio)pyrimidin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.